molecular formula C18H19FN2OS B5520145 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine

1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine

Cat. No. B5520145
M. Wt: 330.4 g/mol
InChI Key: CEFUZFIZSOMSLV-UHFFFAOYSA-N
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Description

1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine, also known as FP-PAF, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine acts as a selective antagonist of the platelet-activating factor (PAF) receptor, which is involved in various physiological and pathological processes such as inflammation, immune response, and cardiovascular function. By blocking the PAF receptor, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine can modulate the activity of various signaling pathways and reduce the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been shown to have various biochemical and physiological effects in animal models. In the central nervous system, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters involved in mood regulation. In the peripheral nervous system, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the immune response. In the cardiovascular system, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been shown to reduce the production of reactive oxygen species and improve the endothelial function.

Advantages and Limitations for Lab Experiments

1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the PAF receptor, which allows for the study of specific signaling pathways involved in various physiological and pathological processes. Another advantage is its stability and solubility, which allows for the preparation of standardized solutions for in vitro and in vivo experiments. However, one of the limitations is its low yield and purity, which can affect the reproducibility of the synthesis process. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has several potential future directions for research. One of the directions is the development of new analogs with improved potency and selectivity for the PAF receptor. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine in animal models and humans. Another direction is the investigation of the therapeutic potential of 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine in various diseases such as cancer, autoimmune disorders, and infectious diseases. Finally, the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine can provide insights into the development of new drugs targeting the PAF receptor.
Conclusion
In conclusion, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The synthesis method involves a multistep process that yields a product with around 30% purity. 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine acts as a selective antagonist of the PAF receptor and has various biochemical and physiological effects in animal models. 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has several advantages and limitations for lab experiments and several potential future directions for research.

Synthesis Methods

1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine can be synthesized through a multistep process that involves the reaction of piperazine with 4-fluorobenzyl chloride, followed by the reaction with thioacetic acid. The final product is obtained through the addition of phenylmagnesium bromide to the intermediate compound. The yield of the synthesis process is around 30%, and the purity can be improved through recrystallization.

Scientific Research Applications

1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been studied for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In medicinal chemistry, 1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine has been studied for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS/c19-15-6-8-17(9-7-15)23-14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFUZFIZSOMSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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